4-(Difluoromethoxy)-3-fluorobenzyl bromide
CAS No.:
Cat. No.: VC13579866
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrF3O |
|---|---|
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | 4-(bromomethyl)-1-(difluoromethoxy)-2-fluorobenzene |
| Standard InChI | InChI=1S/C8H6BrF3O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 |
| Standard InChI Key | KAGMMSROYBKXQK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CBr)F)OC(F)F |
| Canonical SMILES | C1=CC(=C(C=C1CBr)F)OC(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Identification
-
IUPAC Name: 4-(Bromomethyl)-1-(difluoromethoxy)-2-fluorobenzene
-
Canonical SMILES: C1=CC(=C(C=C1CBr)F)OC(F)F
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | 1.6–1.8 g/cm³ (estimated) | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, DMF) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via radical bromination of 4-(difluoromethoxy)-3-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under reflux conditions.
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Chloroform or carbon tetrachloride
-
Yield: 70–85%
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance efficiency and reduce byproducts. Key optimizations include:
-
Automated temperature control (70–90°C)
-
Catalytic systems (e.g., tetrabutylammonium bromide) to accelerate bromination .
Chemical Reactivity and Applications
Key Reactions
| Reaction Type | Products | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Polar aprotic solvents, 25–60°C |
| Oxidation | Benzyl alcohol, carboxylic acid | KMnO₄, H₂O, 100°C |
| Reduction | Benzyl alcohol | LiAlH₄, THF, 0–25°C |
Applications in Drug Development
-
Anticancer Agents: Serves as a precursor for inhibitors targeting TGF-β1/Smad signaling pathways .
-
Antioxidants: Derivatives exhibit radical scavenging activity (DPPH assay IC₅₀: 15–27 μM) .
-
Enzyme Inhibitors: Modulates tyrosinase and acetylcholinesterase activity in medicinal chemistry .
Biological Mechanism of Action
The bromine atom acts as a leaving group, enabling covalent bond formation with nucleophilic residues (e.g., cysteine or lysine) in biological targets. The difluoromethoxy group enhances lipophilicity and metabolic stability, improving bioavailability.
Comparative Reactivity:
| Compound | Relative Reactivity |
|---|---|
| 4-(Difluoromethoxy)-3-fluorobenzyl bromide | 1.0 (reference) |
| 4-Chloro analog | 0.3–0.5 |
| 4-Iodo analog | 1.2–1.5 |
Recent Research Advancements
Anticancer Derivatives
A 2024 study synthesized 5-aminopyrazole derivatives using this compound, demonstrating anti-proliferative activity against B16F10 melanoma cells (IC₅₀: 0.18 μM vs. 17.76 μM for kojic acid) .
Table 1: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| Compound 26 | Tyrosinase | 0.18 |
| Compound 2b | ROS Inhibition | 5.09 |
| Compound 4c | DPPH Scavenging | 15.47 |
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume